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Compound of Interest

Compound Name: HFI-419

Cat. No.: B8619911

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of HFI-419, a potent
benzopyran-based inhibitor of Insulin-Regulated Aminopeptidase (IRAP). It delves into the core
structure-activity relationships (SAR) of the HFI-series, their binding mode, mechanism of
action, and the key experimental protocols used for their evaluation. The information is
intended to serve as a detailed resource for professionals engaged in neuroscience research
and the development of novel therapeutics targeting cognitive and metabolic disorders.

Introduction to HFI-419 and its Target, IRAP

HFI-419, or Ethyl 2-acetylamino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate, is a
significant small-molecule inhibitor of Insulin-Regulated Aminopeptidase (IRAP).[1][2] IRAP (EC
3.4.11.3) is a transmembrane zinc-metallopeptidase belonging to the M1 aminopeptidase
family.[1][2] It is involved in a variety of physiological processes, including the regulation of
peptide hormones like oxytocin and vasopressin in the brain, glucose metabolism through its
co-localization with GLUT4 in insulin-sensitive tissues, and antigen cross-presentation.[1][2][3]

[4]

The inhibition of IRAP's enzymatic activity has been identified as a promising therapeutic
strategy for enhancing cognitive functions.[5][6][7] HFI-419 and its analogs have been
instrumental as chemical probes to elucidate the biological functions of IRAP and as lead
compounds for the development of memory-enhancing agents.[5][7][8]
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Core Structure-Activity Relationship (SAR) of the
HFI-Series

The HFI-series of inhibitors are built upon a benzopyran scaffold. Virtual screening and
subsequent medicinal chemistry efforts have elucidated key structural features that govern their
inhibitory potency against IRAP.[2][9]

e Benzopyran Core and 7-Hydroxyl Group: The 4H-benzopyran ring system is fundamental to
the activity of this series. A critical interaction involves the hydroxyl group at the 7-position of
the benzopyran ring, which is believed to interact with the catalytic Zn2+ ion in the IRAP
active site.[2] The replacement of this hydroxyl group results in a complete loss of inhibitory
activity.[2]

o Substitution at the 4-Position: The nature of the substituent at the 4-position of the
benzopyran ring significantly influences potency. Aromatic systems, such as a pyridin-3-yl
group in HFI-419 or a quinoline group in more potent analogs like HFI-435, are crucial for
binding.[2] This aromatic moiety engages in a key interaction with the Phe544 residue within
the enzyme's binding pocket.[2][5] Notably, quinoline derivatives exhibit greater sensitivity to
mutations at Phe544 compared to pyridine derivatives, suggesting a more extensive stacking
interaction.[2][5]

o Substitution at the 2-Position: The most potent inhibitors in the HFI-series feature a 2-amino
or 2-acetamido substitution on the benzopyran core.[10]

Quantitative SAR Data

The following table summarizes the inhibitory activities of HFI-419 and key analogs,
highlighting the structure-activity relationships discussed.
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R Group (at . .. .
Compound L Ki (nM) for IRAP Selectivity Profile
position 4)
High selectivity vs.
o 420[8] (also reported
HFI-419 Pyridin-3-yl APN, ERAP1, ERAP2,

as 480[4][9]) LTA4H[S]

Selective for IRAP vs.
HFI-435 Quinolin-3-yl 360[8] other
aminopeptidases|[2]

Selective for IRAP vs.
HFI-437 Quinolin-6-yl 20[8] other
aminopeptidases[2]

Binding Mode and Mechanism of Action

Computational docking studies, guided by the crystal structure of IRAP, have provided a robust
model for the binding of the HFI-series.

o Active Site Engagement: The benzopyran ring of HFI-419 docks into the catalytic binding site
of IRAP.[10] The proposed binding mode suggests that the oxygen in position 3 of the
benzopyran ring coordinates the catalytic Zn2+ ion.[10] The aromatic pyridine system at the
C4 position extends into a hydrophobic pocket, where it interacts with Phe544.

 Allosteric Inhibition: More recent studies have revealed a more complex mechanism,
suggesting that HFI-419 acts as an allosteric inhibitor.[3][11] This implies that HFI-419 may
bind to a site proximal to the active site, inducing a conformational change that inhibits the
enzyme's activity against certain substrates, rather than directly competing with the substrate
for the catalytic machinery.[3][11] This allosteric nature could explain its substrate-dependent
inhibition profile and offers new avenues for designing highly selective IRAP modulators.[3]
[11][12]

Biological Effects and Associated Signaling
Pathways

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11012289/
https://en.wikipedia.org/wiki/Insulin_regulated_aminopeptidase
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11012289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11012289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7538644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11012289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7538644/
https://www.benchchem.com/product/b8619911?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8047434/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8047434/
https://www.benchchem.com/product/b8619911?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059914/
https://pubs.acs.org/doi/full/10.1021/acsomega.5c01169
https://www.benchchem.com/product/b8619911?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059914/
https://pubs.acs.org/doi/full/10.1021/acsomega.5c01169
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059914/
https://pubs.acs.org/doi/full/10.1021/acsomega.5c01169
https://www.researchgate.net/figure/IRAP-inhibitors-HA08-HFI-419-and-exemplified-chemical-cluster-A-C_fig1_378380662
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8619911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Inhibition of IRAP by HFI-419 elicits significant biological effects, particularly in the central
nervous system and in metabolic regulation.

» Cognitive Enhancement: HFI-419 has been demonstrated to improve spatial working
memory and recognition memory in rodent models.[1][2][5][8] Intracerebroventricular
administration of HFI-419 at a dose as low as 0.1 nM significantly enhanced performance in
the Spontaneous Alternation Task (SAT).[1]

o Cellular Mechanism and Signaling: The cognitive-enhancing effects of HFI-419 are linked to
its ability to modulate synaptic plasticity. Specifically, HFI-419 increases the density of
dendritic spines in hippocampal neurons.[1] This structural change is believed to be driven
by a Glucose Transporter Type 4 (GLUT4)-mediated increase in glucose uptake into the
neurons.[1][2] Blocking GLUT4-mediated glucose uptake inhibits the HFI-419-induced
increase in spine density, strongly suggesting that this pathway is a key downstream
mediator of IRAP inhibition.[1] Other potential pathways involved include the Akt-CREB-
BDNF and MeCP2 pathways.[1]

o Metabolic Regulation: Beyond the brain, HFI-419 has shown beneficial metabolic effects. In
a study using obese Zucker rats, a model of insulin resistance, treatment with HFI-419
improved whole-body glucose tolerance.[13][14] This effect was associated with an
upregulation of antioxidant enzymes and improved insulin signaling in skeletal muscle, as
well as reduced expression of inflammatory markers in adipose tissue.[13][14]
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Caption: Proposed signaling pathway for HFI-419-mediated cognitive enhancement.
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Key Experimental Protocols

The characterization of HFI-419 and its analogs relies on a suite of biochemical, cellular, and in
Vivo assays.

This protocol is designed to quantify the inhibitory potency (IC50 or Ki) of compounds against
IRAP's enzymatic activity.

e Enzyme Source: Recombinant human IRAP or membrane preparations from cells
overexpressing IRAP (e.g., Chinese Hamster Ovary - CHO cells).[6][15]

e Substrate: A fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)
is commonly used.

o Assay Buffer: Typically a Tris-HCI or HEPES buffer at physiological pH, containing necessary
co-factors.

e Procedure: a. The enzyme is pre-incubated with various concentrations of the test compound
(e.g., HFI-419) in a microplate format. b. The enzymatic reaction is initiated by adding the
fluorogenic substrate. c. The plate is incubated at 37°C for a defined period. d. The reaction
is stopped, and the fluorescence of the released product (AMC) is measured using a plate
reader.

o Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g.,
DMSO). IC50 values are determined by fitting the concentration-response data to a
sigmoidal dose-response curve.

o Counter-screening: To confirm a zinc-independent mechanism of action, active compounds
are often re-screened in the presence of added zinc ions.[1]

o Target Engagement: A biophysical thermal shift assay can be used as a complementary
method to confirm direct binding of the compound to the IRAP protein.[1]

This protocol assesses spatial working memory in rodents.
e Animal Model: Adult male rats.

e Apparatus: A Y-maze with three identical arms.
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e Drug Administration: HFI-419 or vehicle (e.g., 10% DMSO) is administered via
intracerebroventricular (icv) injection a set time before the task.[1]

e Procedure: a. Each rat is placed at the end of one arm and allowed to freely explore the
maze for a defined period (e.g., 8 minutes). b. The sequence of arm entries is recorded. c.
An "alternation” is defined as consecutive entries into all three different arms.

o Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of
alternations / (Total number of arm entries - 2)) * 100. An increase in this percentage
indicates improved spatial working memory. The total number of arm entries is also analyzed
to rule out effects on general locomotor activity.[1]
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Caption: General experimental workflow for the evaluation of HFI-419.

Conclusion

HFI-419 is a well-characterized inhibitor of IRAP that has been pivotal in understanding the
enzyme's role in cognition. The structure-activity relationship of the benzopyran series is well-
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defined, with the 7-hydroxyl group, a 4-position aromatic substituent, and a 2-position
acetamido group being key determinants of potency. While initially thought to be a competitive
inhibitor, recent evidence points towards a more complex allosteric mechanism of action. The
link between IRAP inhibition by HFI-419, enhanced GLUT4-mediated glucose uptake, and
increased dendritic spine density provides a compelling cellular mechanism for its memory-
enhancing effects. The detailed methodologies and established SAR provide a solid foundation
for the future design and optimization of novel IRAP inhibitors for treating cognitive and
metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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